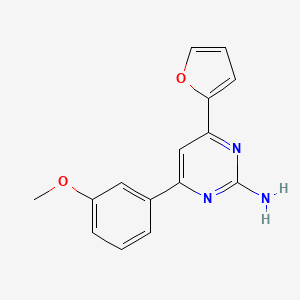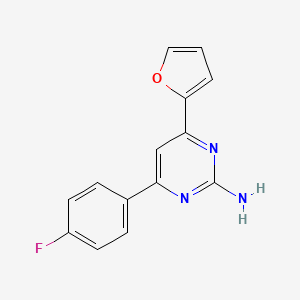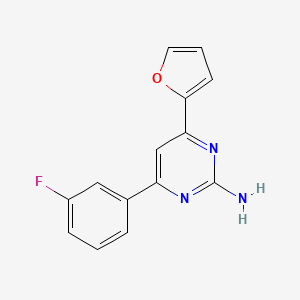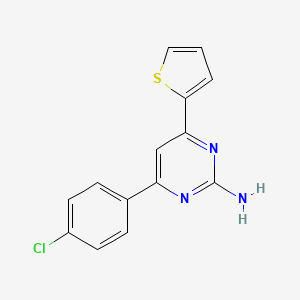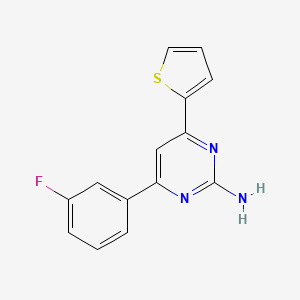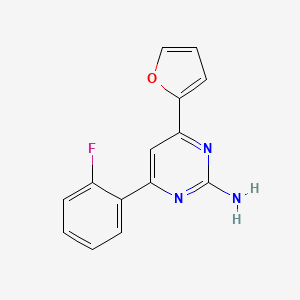
4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (4-FP-6-FPA) is a small molecule that has recently been studied for its potential applications in scientific research. 4-FP-6-FPA is structurally similar to many other compounds in the pyrimidine family, and has been used in a variety of research applications due to its unique properties.
Scientific Research Applications
Quantum Chemical Characterization of Derivatives
Research has shown that derivatives of 4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine, including those with a halogenated phenyl group, exhibit specific hydrogen bonding (HB) sites, which have been investigated using quantum chemistry methods. Molecular electrostatic potential maps, geometric parameters of HB complexes, and energetic parameters of complexation reactions have been computed, identifying major hydrogen bonding sites within the pyrimidine nucleus (Traoré et al., 2017).
Synthesis of Phenyl Carbamate Derivatives
Another study focused on synthesizing phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate as an important intermediate for antitumor drugs. This compound was synthesized from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution, with optimized synthetic methods (Gan et al., 2021).
Building Blocks for Heterocyclic Compounds
The arylmethylidene derivatives of furan-2(3H)-ones, including structures related to the query compound, are crucial for synthesizing various heterocyclic compounds, such as those containing pyrimidine and pyridazine structural fragments. These derivatives serve as important building blocks for creating new biologically active compounds (Aniskova et al., 2017).
Radiosensitizing Effect on Lung Cancer Cells
Research into novel phenylpyrimidine derivatives, including those structurally similar to the query compound, has explored their potential as radiosensitizers to improve radiotherapy outcomes. Derivatives were found to inhibit cell viability and induce cell cycle arrest, suggesting their utility in enhancing the effectiveness of radiotherapy for cancer treatment (Jung et al., 2019).
properties
IUPAC Name |
4-(2-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-10-5-2-1-4-9(10)11-8-12(18-14(16)17-11)13-6-3-7-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGVAVIKIZGCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

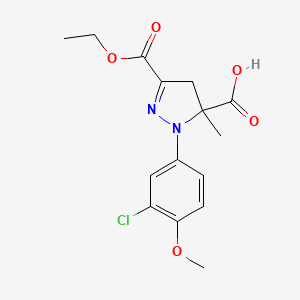

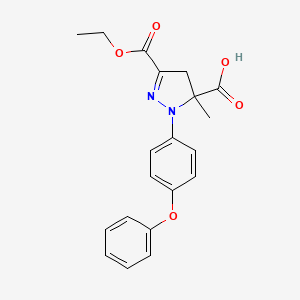
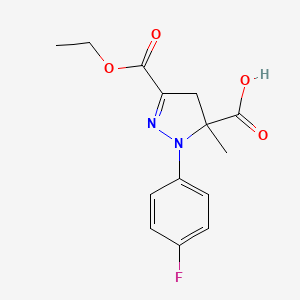
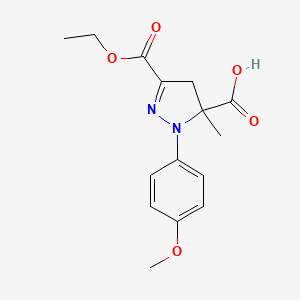


![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345475.png)
